molecular formula C13H10N2O3 B14041261 4-(2-Hydroxyphenylazo)benzoic acid

4-(2-Hydroxyphenylazo)benzoic acid

Cat. No.: B14041261
M. Wt: 242.23 g/mol
InChI Key: UGBDZLIAWUHKCW-UHFFFAOYSA-N
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Description

4-(2-Hydroxyphenylazo)benzoic acid, also known as 2-(4-Hydroxyphenylazo)benzoic acid, is an azo compound characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is notable for its applications in various scientific fields, including chemistry, biology, and industry. It is often used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyphenylazo)benzoic acid typically involves the diazotization of 2-aminobenzoic acid followed by coupling with phenol. The reaction conditions generally include:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyphenylazo)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Hydroxyphenylazo)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions and as a pH indicator.

    Biology: Employed in the study of enzyme kinetics and protein binding assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyphenylazo)benzoic acid involves its interaction with molecular targets through its azo group and aromatic rings. The compound can form hydrogen bonds and π-π interactions with proteins and other biomolecules. In MALDI mass spectrometry, it acts as a matrix by absorbing laser energy and facilitating the ionization of analytes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Hydroxyphenylazo)benzoic acid
  • 4-(Phenylazo)benzoic acid
  • 2-(4-Hydroxybenzeneazo)benzoic acid

Uniqueness

4-(2-Hydroxyphenylazo)benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to act as a matrix in MALDI mass spectrometry and its diverse reactivity make it valuable in various scientific applications .

Properties

Molecular Formula

C13H10N2O3

Molecular Weight

242.23 g/mol

IUPAC Name

4-[(2-hydroxyphenyl)diazenyl]benzoic acid

InChI

InChI=1S/C13H10N2O3/c16-12-4-2-1-3-11(12)15-14-10-7-5-9(6-8-10)13(17)18/h1-8,16H,(H,17,18)

InChI Key

UGBDZLIAWUHKCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=CC=C(C=C2)C(=O)O)O

Origin of Product

United States

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